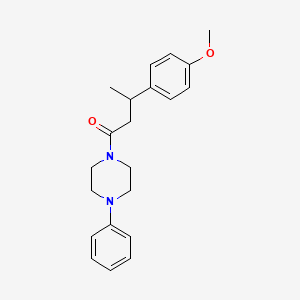![molecular formula C38H50O2 B14360912 1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene CAS No. 92636-73-2](/img/structure/B14360912.png)
1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is an organic compound characterized by its unique structure, which includes a phenylene core substituted with octyloxy groups and ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene typically involves a condensation reaction. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced environmental impact. These methods often utilize ball milling techniques to induce chemical reactions without the need for large amounts of solvents .
Chemical Reactions Analysis
Types of Reactions
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene has several scientific research applications, including:
Optoelectronics: This compound is used in the development of OLEDs and OSCs due to its excellent optical and electronic properties.
Materials Science: It is studied for its potential use in the fabrication of organic field-effect transistors (OFETs) and other semiconductor devices.
Biomedical Applications: Research is ongoing to explore its potential use in medical imaging and diagnostic devices.
Mechanism of Action
The mechanism of action of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene involves its ability to participate in intramolecular charge transfer (ICT). This process enhances the compound’s electroluminescence and charge transport properties, making it suitable for use in optoelectronic devices. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
Similar Compounds
2,2’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: This compound has a similar structure but with different substituents, leading to variations in its optical and electronic properties.
4,4’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: Another similar compound with different positional isomers, affecting its reactivity and applications.
Uniqueness
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in OLEDs and OSCs, where precise control over these properties is crucial .
Properties
CAS No. |
92636-73-2 |
|---|---|
Molecular Formula |
C38H50O2 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
1,4-dioctoxy-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C38H50O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-28,31-32H,3-12,19-20,29-30H2,1-2H3 |
InChI Key |
LCIARJUNVPQOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=CC=C2)OCCCCCCCC)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


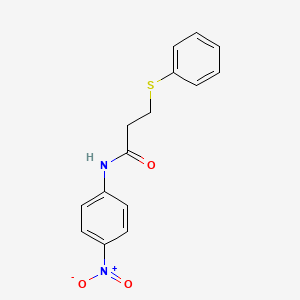
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
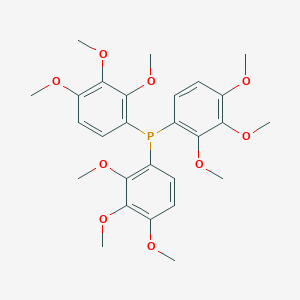
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
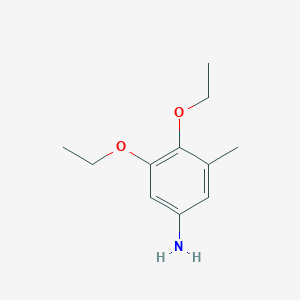
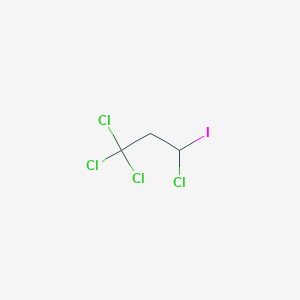
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

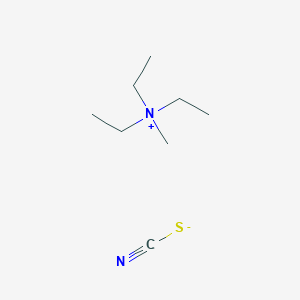
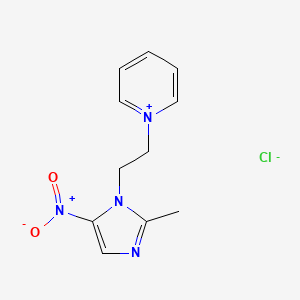
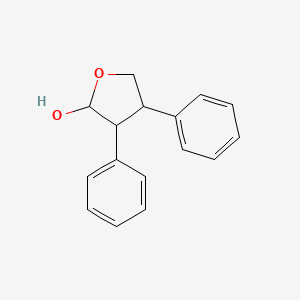
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
